3-(Pentafluoroethoxy)aniline
Overview
Description
3-(Pentafluoroethoxy)aniline is an organic compound with the molecular formula C8H6F5NO. It is characterized by the presence of a pentafluoroethoxy group attached to an aniline moiety.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Pentafluoroethoxy)aniline typically involves the nucleophilic substitution of a halogenated precursor with an aniline derivative. One common method is the reaction of 3-nitroaniline with pentafluoroethanol in the presence of a base, followed by reduction of the nitro group to an amine . The reaction conditions often require elevated temperatures and the use of catalysts to facilitate the substitution and reduction steps.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the compound. Additionally, purification techniques such as distillation and recrystallization are employed to obtain high-purity products .
Chemical Reactions Analysis
Types of Reactions
3-(Pentafluoroethoxy)aniline undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or nitroso derivatives.
Reduction: Reduction reactions can convert nitro groups to amines or reduce other functional groups present in the molecule.
Substitution: The aniline moiety can participate in electrophilic aromatic substitution reactions, such as nitration, halogenation, and sulfonation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as hydrogen gas with palladium on carbon (Pd/C) or sodium borohydride are frequently used.
Substitution: Electrophilic aromatic substitution reactions often require acidic conditions and catalysts like sulfuric acid or iron(III) chloride.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, nitration of this compound can yield nitro derivatives, while reduction can produce various amine derivatives .
Scientific Research Applications
3-(Pentafluoroethoxy)aniline has several applications in scientific research:
Biology: The compound is studied for its potential biological activity, including its interactions with enzymes and receptors.
Mechanism of Action
The mechanism of action of 3-(Pentafluoroethoxy)aniline involves its interaction with specific molecular targets and pathways. For instance, it can bind to enzymes or receptors, altering their activity and leading to various biological effects. The pentafluoroethoxy group enhances the compound’s lipophilicity and stability, which can influence its bioavailability and potency .
Comparison with Similar Compounds
Similar Compounds
- 3-(Trifluoromethoxy)aniline
- 4-(Pentafluoroethoxy)aniline
- 3-(Pentafluoroethoxy)nitrobenzene
Uniqueness
Compared to similar compounds, 3-(Pentafluoroethoxy)aniline exhibits unique properties due to the presence of the pentafluoroethoxy group. This group imparts higher electron-withdrawing capability and increased hydrophobicity, which can affect the compound’s reactivity and interactions with biological targets .
Properties
IUPAC Name |
3-(1,1,2,2,2-pentafluoroethoxy)aniline | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6F5NO/c9-7(10,11)8(12,13)15-6-3-1-2-5(14)4-6/h1-4H,14H2 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
TYANODHKVBDSQB-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)OC(C(F)(F)F)(F)F)N | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6F5NO | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
227.13 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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